molecular formula C17H16ClF3N4O B2683902 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone CAS No. 477858-95-0

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone

Cat. No.: B2683902
CAS No.: 477858-95-0
M. Wt: 384.79
InChI Key: JNPBKTOFBRDOSC-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone is a useful research compound. Its molecular formula is C17H16ClF3N4O and its molecular weight is 384.79. The purity is usually 95%.
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Scientific Research Applications

However, I can provide information on the broader context in which related compounds, specifically those involving piperazine derivatives and other complex chemical entities, are applied in scientific research. This insight can give an idea of how such compounds may potentially be utilized in various scientific domains.

Piperazine Derivatives in Scientific Research

Piperazine and its derivatives are of significant interest in the field of medicinal chemistry due to their incorporation into a wide range of therapeutic agents. These compounds have been studied extensively for their pharmacological properties, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory activities among others. A critical review highlighted the versatility of the piperazine scaffold in drug design, demonstrating its role in the development of drugs with diverse therapeutic uses (A. Rathi et al., 2016).

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, such as those containing piperazine, pyridine, and benzoxazinoids, are foundational in the discovery of new medications due to their structural diversity and potential for biological activity. For instance, benzoxazinoids have been reviewed for their antimicrobial activity, suggesting that the 1,4-benzoxazin-3-one backbone could serve as a scaffold for designing new antimicrobial compounds, with synthetic derivatives showing potent activity against fungi and bacteria (W. J. C. de Bruijn et al., 2018).

Advanced Synthetic Techniques and Applications

The research into synthetic approaches for creating complex chemical entities often leads to the development of novel compounds with potential applications in various scientific fields. For example, the synthesis and pharmacological evaluation of benzosuberone derivatives have been explored for their wide range of biological actions, including antibacterial, antifungal, and anti-inflammatory effects. This indicates the importance of advanced synthetic techniques in generating new compounds with potential scientific and therapeutic applications (S. N. Bukhari, 2022).

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O/c18-13-9-12(17(19,20)21)11-23-14(13)10-16(26)25-7-5-24(6-8-25)15-3-1-2-4-22-15/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPBKTOFBRDOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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